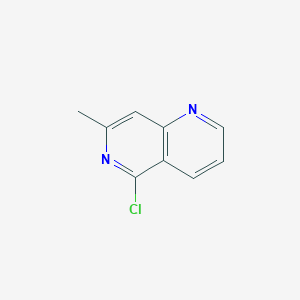

5-Chloro-7-methyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

5-chloro-7-methyl-1,6-naphthyridine |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h2-5H,1H3 |

InChI Key |

ZWCBYOFINBNFCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=N1)Cl |

Origin of Product |

United States |

Synthesis of 5 Chloro 7 Methyl 1,6 Naphthyridine

One common approach for the synthesis of the 1,6-naphthyridine (B1220473) core is through variations of the Skraup reaction, which involves the reaction of an aminopyridine with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid. acs.org Refinements of this method have allowed for the synthesis of 1,6-naphthyridine itself in modest yields. acs.org

A more targeted approach would likely involve the construction of the second ring onto a pre-existing, appropriately substituted pyridine (B92270). For instance, a substituted 4-aminopyridine (B3432731) could be a key starting material. nih.gov The synthesis of related 1,6-naphthyridin-2(1H)-ones has been achieved by starting with a preformed 4-chloropyridine (B1293800) or a 4-aminopyridine derivative and subsequently constructing the second ring. nih.gov Therefore, a hypothetical synthesis of 5-Chloro-7-methyl-1,6-naphthyridine could potentially start from a 4-amino-2-chloro-6-methylpyridine derivative, which could then be cyclized to form the desired naphthyridine ring system.

Chemical Properties and Reactivity

The chemical properties of 5-Chloro-7-methyl-1,6-naphthyridine are dictated by the 1,6-naphthyridine (B1220473) core and the influence of the chloro and methyl substituents. The reactivity of chloro-substituted naphthyridines is well-documented, with the chloro group being a good leaving group for nucleophilic substitution reactions. lookchem.com This allows for the introduction of a variety of functional groups at the 5-position, which is a common strategy in medicinal chemistry to modulate the biological activity of a scaffold.

The nitrogen atoms in the naphthyridine rings are basic and can undergo reactions such as N-alkylation. The reactivity of the ring system towards electrophilic substitution is generally lower than that of benzene (B151609) due to the presence of the deactivating nitrogen atoms.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of organic compounds. For 5-Chloro-7-methyl-1,6-naphthyridine, the following spectroscopic characteristics would be expected:

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the substituted bicyclic system.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for each unique carbon atom in the molecule, including the two substituted carbons of the naphthyridine core and the carbon of the methyl group.

Mass Spectrometry: Mass spectrometry would provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Infrared Spectroscopy: The infrared (IR) spectrum would show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.

Research Applications and Future Directions

Strategies for Regioselective Halogenation at the C5 Position of 1,6-Naphthyridine Derivatives

Regioselective halogenation is a critical step in the functionalization of the 1,6-naphthyridine core, enabling further modifications and the synthesis of targeted derivatives.

Chlorination Reactions of Naphthyridinone Precursors (e.g., 6-methyl-1,6-naphthyridin-5-(6H)one)

The direct chlorination of naphthyridinone precursors is a common method for introducing a chlorine atom at the C5 position. One example is the chlorination of 6-methyl-1,6-naphthyridin-5-(6H)one. acs.org This transformation is typically achieved using standard chlorinating agents. The reaction converts the keto group at C5 into a chloro substituent, yielding the desired 5-chloro-1,6-naphthyridine (B1589994) derivative. The specifics of the reaction conditions, such as the choice of chlorinating agent and solvent, are crucial for achieving high yields and minimizing side products.

Conversion from 5-Hydroxy-1,6-Naphthyridine Intermediates via Chloro Compounds

An alternative strategy for introducing a chlorine atom at the C5 position involves the conversion of a 5-hydroxy-1,6-naphthyridine intermediate. This two-step approach first requires the synthesis of the 5-hydroxy analogue, which is then converted to the 5-chloro derivative. This method offers a different synthetic route that can be advantageous depending on the availability of starting materials and the desired substitution pattern on the naphthyridine ring.

Introduction of Methyl Substituents at Specific Naphthyridine Ring Positions

The introduction of methyl groups at specific positions on the naphthyridine ring can significantly influence the biological activity of the resulting compounds.

Regioselective Methylation Approaches at the C7 Position of 1,6-Naphthyridine Core

Achieving regioselective methylation, particularly at the C7 position, is a key challenge in the synthesis of 1,6-naphthyridine analogues. Research has demonstrated that by changing the reactant from triethyl orthoformate to triethyl orthoacetate during the synthesis of certain 1,6-naphthyridin-4-one derivatives, a methyl group can be smoothly introduced at the C2 position of the scaffold. mdpi.com While this example highlights C2 methylation, similar principles of using specific reagents can be explored for targeted methylation at other positions, such as C7. The development of such regioselective methods is crucial for structure-activity relationship (SAR) studies in drug discovery.

Annulation and Cyclocondensation Reactions for the 1,6-Naphthyridine System Construction

The fundamental construction of the 1,6-naphthyridine ring system is often achieved through annulation and cyclocondensation reactions, starting from appropriately substituted pyridine (B92270) precursors.

Grignard Reagent-Mediated Syntheses of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives from 4-amino-2-chloronicotinonitrile (B6590771)

A robust and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed utilizing Grignard reagents. mdpi.com This method starts with 4-amino-2-chloronicotinonitrile and involves an addition-acidolysis-cyclocondensation sequence. mdpi.com A variety of Grignard reagents can be used, allowing for the convenient synthesis of a wide range of 3-substituted derivatives in moderate to good yields. mdpi.com The practicality of this synthetic route has been demonstrated on a large (100 g) scale, highlighting its potential for preclinical development of 1,6-naphthyridin-4-one-based drug candidates. mdpi.com

Table 1: Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives via Grignard Reagent Addition

| Entry | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | 5-Chloro-3-phenyl-1,6-naphthyridin-4-one | 75 |

| 2 | Ethylmagnesium bromide | 5-Chloro-3-ethyl-1,6-naphthyridin-4-one | 68 |

| 3 | Isopropylmagnesium chloride | 5-Chloro-3-isopropyl-1,6-naphthyridin-4-one | 65 |

This table is a representative example based on the described synthetic methodology and does not represent actual experimental data from the cited source.

Pyridine and Pyridone Ring-Based Precursor Cyclizations

The construction of the 1,6-naphthyridine core frequently relies on the strategic cyclization of functionalized pyridine or pyridone precursors. These methods leverage the inherent reactivity of the pyridine ring to build the second, fused heterocyclic ring.

A foundational approach to the 1,6-naphthyridine skeleton involves building up the second pyridine ring from a pre-existing one. For instance, the synthesis of 7-methyl-1,6-naphthyridine (B11923490) can be achieved from its 5-hydroxy derivative. epa.gov This precursor is prepared through a process starting with ethyl 2-methylnicotinate, a substituted pyridine. The reaction with formaldehyde (B43269) generates a lactone, which is then converted to an amide. Subsequent oxidation yields 5-hydroxy-1,6-naphthyridine, a pyridone-type structure. This intermediate is then converted to the chloro derivative and finally to 7-methyl-1,6-naphthyridine. epa.gov

More contemporary methods have focused on creating substituted 1,6-naphthyridine derivatives. A robust method for synthesizing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives starts with 4-amino-2-chloronicotinonitrile, a highly functionalized pyridine precursor. mdpi.com The synthesis proceeds through an addition-acidolysis-cyclocondensation sequence initiated by the addition of various Grignard reagents. mdpi.com This pathway allows for the introduction of diverse substituents at the 3-position. The cyclization step to form the pyridone ring of the naphthyridine system is typically achieved by heating with triethyl orthoformate. mdpi.com

Another strategy involves multi-component reactions. For example, pyrano and furano naphthyridine derivatives have been synthesized in high yields through a reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA). ekb.eg

The table below summarizes various cyclization strategies using pyridine-based precursors.

| Starting Material | Key Reagents/Process | Intermediate/Product | Reference |

| Ethyl 2-methylnicotinate | 1. Formaldehyde 2. Amidation 3. Oxidation | 5-Hydroxy-1,6-naphthyridine | epa.gov |

| 4-Amino-2-chloronicotinonitrile | 1. Grignard Reagents 2. Acidolysis 3. Cyclocondensation | 3-Substituted 5-chloro-1,6-naphthyridin-4-ones | mdpi.com |

| 1-(4-Amino-2-chloropyridin-3-yl)-2-substituted-ethan-1-one | Triethyl orthoformate, DMAP | 5-Chloro-1,6-naphthyridin-4-one derivatives | mdpi.com |

| 4-Aminopyridine | Cyclic enol ethers, Camphor sulfonic acid (CSA) | Pyrano and furano 1,6-naphthyridine derivatives | ekb.eg |

Scalability and Practicality Considerations in 5-Chloro-1,6-naphthyridine Derivative Syntheses

The transition of a synthetic route from laboratory-scale to larger, industrial production requires careful consideration of its scalability and practicality. Factors such as reagent cost, reaction conditions, operational simplicity, and yield are paramount.

A notable example of a scalable synthesis is the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. mdpi.com Researchers have developed a robust approach that begins with the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. mdpi.com This method is advantageous as it utilizes readily available starting materials and provides moderate-to-good yields for a wide range of derivatives. mdpi.com

The practicality of this synthetic route was explicitly demonstrated by performing the synthesis of a specific analogue, compound 13a (where the substituent is a cyclopropyl (B3062369) group), on a 100-gram scale. mdpi.com This successful scale-up underscores the robustness and applicability of the methodology for preparing significant quantities of material, which is often a requirement for preclinical development in drug discovery programs. mdpi.com The ability to execute a synthesis on a larger scale without significant decreases in yield or purity highlights its practical value. mdpi.com

The table below outlines the scalability of a key synthetic step in the production of 5-chloro-1,6-naphthyridine derivatives.

| Compound | Scale | Process | Outcome | Reference |

| 3-Cyclopropyl-5-chloro-1,6-naphthyridin-4-one (13a) | 0.5 mmol | Laboratory Scale Synthesis | Moderate-to-good isolated yield | mdpi.com |

| 3-Cyclopropyl-5-chloro-1,6-naphthyridin-4-one (13a) | 100 g | Scale-up Synthesis | Demonstrated robustness and applicability for large-scale preparation | mdpi.com |

This focus on developing scalable routes is crucial for the advancement of 1,6-naphthyridine derivatives as potential therapeutic agents, ensuring that promising compounds can be produced in the quantities necessary for further evaluation. mdpi.com

A comprehensive literature and database search did not yield sufficient spectroscopic data to construct a detailed article on this compound according to the specified outline. While the existence of the compound is confirmed through chemical supplier listings bldpharm.comchemicalbook.com, detailed, publicly available experimental data from ¹H NMR, ¹³C NMR, 2D NMR, IR, and mass spectrometry analyses are not available.

The provided search results pertain to structurally related but distinct compounds, such as 5-chloro-1,6-naphthyridine chemicalbook.comavantorsciences.com or other naphthyridine isomers, which cannot be used to accurately describe the spectroscopic properties of the target molecule. Scientific articles on the synthesis and characterization of various naphthyridine derivatives were found, but none specifically detailed the comprehensive spectroscopic analysis of this compound.

Due to the lack of specific, verifiable scientific data for this compound, it is not possible to generate the requested article with scientifically accurate and informative content for each specified section and subsection. The creation of such an article would require access to primary research data that is not currently in the public domain.

X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination and Conformational Analysis

The process involves growing a high-quality single crystal of the compound, which can often be achieved by slow evaporation of a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific XRD data for this compound is not publicly available, analysis of closely related structures, such as 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, provides insight into the expected crystallographic parameters. nih.gov For instance, the crystal system, space group, and unit cell dimensions would be determined. The data would also reveal the planarity of the naphthyridine ring system and the orientation of the chloro and methyl substituents. In related naphthyridine derivatives, the fused ring system is often found to be nearly planar. nih.gov

The key crystallographic parameters that would be determined for this compound are presented in the interactive table below, with example data from a related compound for illustrative purposes.

| Parameter | Description | Example Value (for a related naphthyridine derivative nih.gov) |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 9.3983, b = 13.8786, c = 13.5643 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 107.663, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1685.86 |

| Z | The number of molecules per unit cell. | 8 |

| Density (calc) | The calculated density of the crystal. | 1.65 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.042 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic naphthyridine system. The presence of the chlorine atom and the methyl group, as well as the nitrogen atoms in the rings, will influence the energies of these transitions and thus the positions of the absorption maxima (λmax).

Studies on related naphthyridine compounds show that they typically display multiple absorption bands in the UV region. The high-energy bands are generally attributed to π → π* transitions of the aromatic system, while lower-energy, less intense bands may arise from n → π* transitions involving the lone pairs of electrons on the nitrogen atoms. The solvent environment can also play a role in the position and intensity of these bands.

The expected UV-Vis absorption data for this compound, based on typical values for substituted naphthyridines, are summarized in the interactive table below.

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 350 | These are typically strong absorptions arising from the promotion of electrons in the delocalized π-system of the naphthyridine rings to anti-bonding π orbitals. |

| n → π | 300 - 400 | These are generally weaker absorptions resulting from the promotion of non-bonding electrons (from the nitrogen atoms) to anti-bonding π orbitals of the aromatic rings. |

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated naphthyridines. The electron-deficient nature of the pyridine rings, further enhanced by the presence of nitrogen atoms, facilitates the attack of nucleophiles. In the context of this compound, the chlorine atom at the C5 position is a prime site for such substitutions.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. youtube.com In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the naphthyridine ring. libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize the Meisenheimer intermediate and thus accelerate the reaction. libretexts.orgmasterorganicchemistry.com

Studies on related chloro-substituted naphthyridines have demonstrated the feasibility of SNAr reactions with various nucleophiles. For instance, reactions with amines are commonly employed to introduce new nitrogen-containing substituents. youtube.com The reactivity of halopyridines in these reactions is generally lower than that of acid chlorides because the initial nucleophilic attack requires the disruption of the aromatic system. youtube.com

In the case of dinitro-substituted quinazolines, which share electronic similarities with naphthyridines, regioselective SNAr of a nitro group with methylamine (B109427) has been mechanistically investigated. rsc.org Such studies provide a framework for understanding the potential reactivity of the chloro group in this compound. The reaction of 5,7-dichloro-1,6-naphthyridine (B1340720) has shown that the first nucleophilic attack occurs at the C5 position, highlighting the regioselectivity of these transformations. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Naphthyridine Scaffolds

| Starting Material | Nucleophile | Product | Reference |

| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acids | 5-Aryl-7-chloro-1,6-naphthyridine | researchgate.net |

| 2-Chloro-1,8-naphthyridine | Amines | 2-Amino-1,8-naphthyridine derivatives | youtube.com |

| 4-Bromonitrobenzene | Methoxide ion | 4-Nitromethoxybenzene | libretexts.org |

| 5,7-Dinitroquinazoline-4-one | Methylamine | 5-Methylamino-7-nitroquinazoline-4-one | rsc.org |

Functionalization Reactions at the Methyl Group (e.g., Oxidation, Halogenation, Condensation)

The methyl group at the C7 position of this compound offers another avenue for structural diversification. This alkyl substituent can undergo a variety of transformations, including oxidation, halogenation, and condensation reactions.

Oxidation: The oxidation of the methyl group can lead to the formation of a formyl group (an aldehyde), which is a versatile synthetic handle for further modifications. For example, the methyl group of 4-chloro-5-methylbenzo[c] researchgate.netresearchgate.netnaphthyridine has been successfully oxidized to an aldehyde. beilstein-journals.org This transformation opens up possibilities for subsequent reactions such as reductive amination or the formation of imines.

Halogenation: While specific examples for this compound are not prevalent in the reviewed literature, benzylic halogenation of methyl groups on related heterocyclic systems is a well-established transformation. This would typically involve radical halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. The resulting halomethyl derivative can then participate in nucleophilic substitution reactions.

Condensation: The aldehyde derived from the oxidation of the methyl group can undergo condensation reactions. For instance, the Claisen-Schmidt condensation of 2-chloro-3-formyl-1,8-naphthyridine with various acetophenones and acetyl derivatives of heterocyclic compounds has been reported to yield chalcones. ekb.eg These α,β-unsaturated carbonyl compounds are valuable intermediates for the synthesis of various heterocyclic systems.

Table 2: Potential Functionalization Reactions of the Methyl Group

| Reaction Type | Reagents/Conditions | Potential Product |

| Oxidation | Mild oxidizing agents | 5-Chloro-1,6-naphthyridine-7-carbaldehyde |

| Halogenation | NBS or NCS, radical initiator | 5-Chloro-7-(halomethyl)-1,6-naphthyridine |

| Condensation (of aldehyde) | Ketones, base catalyst | Chalcone derivatives |

Investigation of Rearrangement Reactions within Naphthyridine Derivatives (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction where a connecting chain between two aromatic rings, or between an aromatic ring and a side chain, migrates. wikipedia.orgresearchgate.net This rearrangement typically involves a nucleophilic group (Y) at one end of a chain and a leaving group (X) attached to an activated aromatic ring. wikipedia.org

A key feature of the Smiles rearrangement is the requirement for an electron-withdrawing group, preferably in the ortho position to the leaving group, to activate the aromatic ring for nucleophilic attack. wikipedia.org The reaction proceeds through a spirocyclic intermediate, often a Meisenheimer-type complex. mdpi.com

While the Smiles rearrangement has not been explicitly reported for this compound, its occurrence has been documented in the isomeric 2,7-naphthyridine (B1199556) series. mdpi.com In one study, a Smiles rearrangement was successfully carried out on 2,7-naphthyridine derivatives, leading to the formation of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com This finding is significant as it establishes the feasibility of such rearrangements within the broader naphthyridine family. The Truce-Smiles rearrangement is a variation where the incoming nucleophile is a sufficiently strong carbon-centered nucleophile, such as an organolithium reagent, which obviates the need for strong activation of the aromatic ring. researchgate.net

The potential for a Smiles rearrangement in this compound would depend on the presence of a suitable side chain containing a nucleophilic group that can displace the chloro substituent at the C5 position.

Cycloaddition and Other Annulation Reactions Leading to Fused Naphthyridine Systems

Cycloaddition and annulation reactions provide powerful strategies for the construction of more complex, fused heterocyclic systems based on the naphthyridine core. These reactions can lead to novel polycyclic structures with potentially interesting biological or material properties.

One-pot multicomponent reactions have been utilized for the synthesis of pyrano and furano naphthyridine derivatives. ekb.eg These reactions often proceed with high diastereoselectivity. Furthermore, the synthesis of dibenzo[b,h] wikipedia.orgmdpi.comnaphthyridines has been achieved through a one-pot reaction involving four sequential condensation reactions. rsc.org

Intramolecular [2+2+2] cyclizations catalyzed by cobalt have been employed to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines. researchgate.net This method involves the cyclization of dialkynylnitriles. Additionally, intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines have been used to prepare 5,6-dihydrobenzo[c] mdpi.comnih.govnaphthyridines. nih.gov

Table 3: Examples of Cycloaddition and Annulation Reactions on Naphthyridine Scaffolds

| Reaction Type | Starting Materials | Product | Reference |

| Multicomponent Reaction | 4-Aminopyridine, cyclic enol ethers | Pyrano and furano naphthyridine derivatives | ekb.eg |

| Sequential Condensations | 2-Acetylaminobenzaldehyde, methyl ketones | Dibenzo[b,h] wikipedia.orgmdpi.comnaphthyridines | rsc.org |

| [2+2+2] Cyclization | Dialkynylnitriles | 5,6,7,8-Tetrahydro-1,6-naphthyridines | researchgate.net |

| Intramolecular Diels-Alder | o-Furyl(allylamino)pyridines | 5,6-Dihydrobenzo[c] mdpi.comnih.govnaphthyridines | nih.gov |

Reactivity with Organometallic Reagents and Cross-Coupling Reactions

The reaction of halogenated naphthyridines with organometallic reagents, particularly in the context of transition metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

Cobalt-catalyzed cross-coupling reactions have been shown to be effective for the functionalization of various halogenated naphthyridines. nih.gov For instance, 5-chloro-1,6-naphthyridine can be alkylated with Grignard reagents such as butylmagnesium chloride and cyclopropylmagnesium bromide in the presence of a cobalt(II) chloride catalyst. nih.gov Arylzinc halides also undergo smooth cross-coupling with chloronaphthyridines in the presence of a cobalt catalyst system. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are also widely used. The Suzuki-Miyaura reaction of 5,7-dichloro-1,6-naphthyridine with arylboronic acids demonstrates regioselectivity, with the initial coupling occurring at the C5 position. researchgate.net The Stille reaction, which utilizes organotin reagents, has been employed in the synthesis of naphthyridine-based molecular switches. diva-portal.org

These cross-coupling methodologies allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, at the halogenated position of the naphthyridine ring, significantly expanding the accessible chemical space.

Table 4: Examples of Cross-Coupling Reactions on Halogenated Naphthyridines

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| Cobalt-catalyzed Alkylation | 5-Chloro-1,6-naphthyridine | BuMgCl | CoCl₂ | 5-Butyl-1,6-naphthyridine | nih.gov |

| Cobalt-catalyzed Alkylation | 5-Chloro-1,6-naphthyridine | Cyclopropylmagnesium bromide | CoCl₂ | 5-Cyclopropyl-1,6-naphthyridine | nih.gov |

| Cobalt-catalyzed Arylation | 5-Chloro-1,6-naphthyridine | Arylzinc chlorides | CoCl₂·2LiCl, HCO₂Na | 5-Aryl-1,6-naphthyridines | nih.gov |

| Suzuki-Miyaura Coupling | 5,7-Dichloro-1,6-naphthyridine | Arylboronic acids | Palladium catalyst | 5-Aryl-7-chloro-1,6-naphthyridine | researchgate.net |

| Stille Coupling | Halogenated naphthyridines | Organotin reagents | Palladium catalyst | Substituted naphthyridines | diva-portal.org |

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Detailed DFT calculations for this compound are not currently available in the public domain. A theoretical investigation would typically involve the following analyses:

This subsection would present the optimized molecular structure of this compound, including bond lengths, bond angles, and dihedral angles, as calculated by a selected DFT functional and basis set. A conformational analysis would identify the most stable energetic conformation of the molecule.

An FMO analysis would detail the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability. This section would also describe the spatial distribution of these orbitals across the molecular structure.

The MEP surface analysis would provide a visual representation of the electrostatic potential on the electron density surface of the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, offering insights into the compound's reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Spectra

A TD-DFT analysis would predict the electronic absorption spectra of this compound, detailing the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved.

Vibrational Spectroscopy Simulations and Assignments (FT-IR, FT-Raman)

This section would contain the theoretical vibrational spectra (FT-IR and FT-Raman) of the title compound. The calculated frequencies and intensities of the vibrational modes would be presented and assigned to specific functional groups and types of molecular vibrations.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations of NMR chemical shifts (typically for ¹H and ¹³C nuclei) would be presented and compared with any available experimental data to confirm the molecular structure and electronic environment of the nuclei.

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms and the identification of transition states are fundamental to understanding the reactivity of this compound. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on related naphthyridine and heterocyclic systems.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. For instance, in the synthesis of naphthyridine derivatives, which can involve reactions like the Skraup reaction or its modifications, DFT calculations can elucidate the step-by-step mechanism. acs.org These calculations can determine the activation energies associated with each step, thereby predicting the most favorable reaction pathway.

A relevant example of computational elucidation of reaction mechanisms is the study of the SN2 regioselectivity in the esterification of azacycloalkane quaternary salts. rsc.org In this research, DFT was employed to demonstrate that the reaction's regioselectivity is governed by the ring conformation in the transition state rather than the ground state ring strain. rsc.org Such computational insights are invaluable for predicting the outcome of similar reactions involving the 1,6-naphthyridine core of this compound.

The synthesis of the related 1,6-naphthyridin-5(6H)-one from 2-(2,2-dimethoxyethyl)nicotinamide (B1626404) involves a reflux in the presence of an acid catalyst. Computational modeling of this type of cyclization reaction would involve calculating the protonation states of the intermediates and the energy barriers for the ring-closing step to form the bicyclic naphthyridine structure. Similar computational strategies could be applied to investigate the synthesis and reactivity of this compound, providing a detailed understanding of its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural properties of a series of compounds with their biological activities. longdom.org While a specific QSAR model for this compound has not been detailed, numerous studies on other naphthyridine derivatives highlight the utility of this approach in drug discovery. nih.govnih.gov These models are instrumental in predicting the activity of new compounds and guiding the synthesis of more potent analogues. wikipedia.org

QSAR studies on naphthyridine derivatives have been successfully used to develop models for their cytotoxic activities against various cancer cell lines. nih.govnih.gov These studies typically employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov CoMFA and CoMSIA are 3D-QSAR techniques that correlate the biological activity of molecules with their steric and electrostatic fields. wikipedia.org

For example, a QSAR study on a series of naphthyridine derivatives identified key structural features important for their cytotoxicity. nih.gov The resulting 3D-QSAR contour maps indicated that specific substitutions on the naphthyridine ring were crucial for activity. nih.gov Such models, once validated, can be used to predict the biological activity of other naphthyridine compounds, including this compound.

To illustrate the data generated from a QSAR study, the following interactive table presents hypothetical data for a series of naphthyridine derivatives, which would include this compound, against a cancer cell line. The descriptors used are common in QSAR studies and include molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). The biological activity is represented as the half-maximal inhibitory concentration (IC50).

| Compound | MW | logP | HBD | HBA | IC50 (µM) |

| Naphthyridine Derivative 1 | 250.3 | 2.5 | 1 | 3 | 10.5 |

| Naphthyridine Derivative 2 | 264.7 | 2.8 | 1 | 3 | 8.2 |

| This compound | 192.6 | 2.9 | 0 | 2 | (Predicted) |

| Naphthyridine Derivative 4 | 295.4 | 3.1 | 0 | 4 | 5.1 |

| Naphthyridine Derivative 5 | 310.8 | 3.5 | 1 | 4 | 2.7 |

By developing a QSAR model based on a training set of compounds with known activities, the IC50 value for this compound could be predicted. The model would provide a mathematical equation that relates the descriptors to the activity, allowing for the virtual screening of new, unsynthesized derivatives.

Materials Science and Advanced Applications of Naphthyridine Based Systems

Development as Fluorescent Probes and Dyes

The inherent photophysical properties of the 1,6-naphthyridine (B1220473) core make it an attractive scaffold for the development of fluorescent probes and dyes. While direct studies on the fluorescent properties of 5-Chloro-7-methyl-1,6-naphthyridine are not extensively documented in the current scientific literature, the broader class of 1,6-naphthyridin-7(6H)-ones has been shown to exhibit powerful fluorescence. rsc.orgmdpi.com These related compounds display intriguing characteristics such as dual fluorescence, solvatochromism, acidochromism, large Stokes shifts, and high quantum yields, which are highly desirable for applications in biological imaging and as luminescent materials. rsc.orgmdpi.com

For instance, certain 1,6-naphthyridin-7(6H)-one derivatives have been investigated as potential fluorescent nucleoside analogues. mdpi.com These molecules have demonstrated a remarkable change in emissivity depending on the polarity of the solvent, suggesting their utility in probing the microenvironment of biological systems like enzyme binding sites and nucleic acids. mdpi.com The substitution pattern on the naphthyridine ring plays a crucial role in tuning these photophysical properties. Therefore, it is plausible that the chloro and methyl substituents in this compound could influence its emission and absorption characteristics, although specific research is needed to confirm this.

Table 1: General Photophysical Properties of Substituted 1,6-Naphthyridin-7(6H)-ones

| Property | Observation | Potential Application | Reference |

| Dual Fluorescence | Emission from two different excited states. | Ratiometric sensing | rsc.orgmdpi.com |

| Solvatochromism | Emission wavelength is sensitive to solvent polarity. | Probing local environments | rsc.orgmdpi.com |

| Acidochromism | Fluorescence properties change with pH. | pH sensors | rsc.org |

| Large Stokes Shift | Large separation between excitation and emission maxima. | Reduced self-quenching, improved signal-to-noise | rsc.orgmdpi.com |

| High Quantum Yields | Efficient conversion of absorbed photons to emitted light. | Bright fluorescent labels | rsc.orgmdpi.com |

Utilization in Molecular Switches and Optoelectronic Devices

The development of molecular switches and optoelectronic devices often relies on molecules that can exist in two or more stable states with distinct physical properties, which can be reversibly interconverted by external stimuli such as light or electricity. While the direct application of this compound in such devices is not yet reported, the broader family of naphthyridines has been explored for these purposes.

The potential for naphthyridine-based systems to act as molecular switches stems from their ability to undergo structural changes upon external stimulation, leading to a change in their electronic and optical properties. Research into related heterocyclic systems provides a basis for the future exploration of this compound in this area.

Applications as Ligands in Coordination Chemistry for Metal Complexes (e.g., Cu(I), Pb(II), Ruthenium)

The nitrogen atoms within the 1,6-naphthyridine ring system are excellent coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry. The resulting metal complexes can exhibit a wide range of interesting properties and applications, from catalysis to photoluminescent materials.

While specific studies on the coordination of this compound with Cu(I), Pb(II), or Ruthenium are limited, research on related naphthyridine ligands provides valuable insights. For example, ruthenium complexes incorporating N-heterocyclic ligands have been synthesized and shown to adopt pseudo-octahedral "piano-stool" geometries. nih.gov These types of complexes have demonstrated catalytic activity in reactions such as the reduction of nitroarenes. nih.gov

The coordination of naphthyridine derivatives to metal centers like palladium(II) and platinum(II) has also been investigated. mdpi.com The resulting complexes have been studied for their structural, vibrational, and biological properties, including potential anticancer activity. mdpi.com The electronic and steric effects of the chloro and methyl substituents on the this compound ligand would be expected to influence the geometry, stability, and reactivity of its metal complexes.

Table 2: Examples of Metal Complexes with Naphthyridine-Related Ligands

| Metal Ion | Ligand Type | Complex Geometry | Potential Application | Reference |

| Ruthenium(II) | N,N-donor heterocyclic ligands | Pseudo-octahedral "piano-stool" | Catalysis | nih.gov |

| Palladium(II) | Chloro derivatives of 7-azaindole-3-carbaldehyde | Square planar | Anticancer agents | mdpi.com |

| Platinum(II) | Chloro derivatives of 7-azaindole-3-carbaldehyde | Square planar | Anticancer agents | mdpi.com |

Exploration in Advanced Functional Materials (e.g., Donor-Bridge-Acceptor Systems)

Donor-bridge-acceptor (D-B-A) systems are a class of molecules designed to study and control photoinduced electron transfer processes. These systems are fundamental to the development of artificial photosynthesis and molecular electronics. The bridge component plays a critical role in mediating the electronic coupling between the donor and acceptor moieties.

There is currently a lack of specific research detailing the use of this compound as a component in D-B-A systems. However, the aromatic and heterocyclic nature of the 1,6-naphthyridine core suggests its potential as a bridge or as a platform to which donor and acceptor groups can be attached. The electron-withdrawing nature of the chloro substituent and the electron-donating nature of the methyl group could be strategically employed to modulate the electronic properties of the bridge and influence the rates of charge separation and recombination. Further research is required to explore the viability of incorporating this compound into such advanced functional materials.

Future Research Directions and Emerging Trends for 5 Chloro 7 Methyl 1,6 Naphthyridine

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 5-Chloro-7-methyl-1,6-naphthyridine is a foundational pillar for its future development. Current synthetic strategies for the 1,6-naphthyridine (B1220473) core often rely on classical methods like the Skraup reaction, which can involve harsh conditions. nih.gov Future research will likely focus on the development of more sustainable and atom-economical synthetic pathways.

Key areas of exploration include:

Catalytic C-H Activation: Direct C-H activation and functionalization of simpler pyridine (B92270) precursors offer a more efficient route to constructing the naphthyridine scaffold, minimizing the need for pre-functionalized starting materials and reducing waste.

Photocatalysis: The use of visible-light photocatalysis for the synthesis of substituted 1,6-naphthyridines is a promising green chemistry approach that can enable milder reaction conditions. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions can significantly improve synthetic efficiency by combining several steps into a single operation, reducing solvent usage and purification efforts. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

A robust and scalable synthesis for 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed, which could be adapted for the synthesis of this compound. nih.gov

Exploration of Undiscovered Reactivity and Transformation Pathways

The chloro and methyl substituents on the 1,6-naphthyridine core of this compound provide reactive handles for a variety of chemical transformations, opening doors to a diverse range of derivatives with potentially unique properties.

Future investigations into its reactivity will likely focus on:

Cross-Coupling Reactions: The chlorine atom at the 5-position is a prime site for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino groups, respectively, enabling the synthesis of large and diverse chemical libraries for screening. mdpi.com

Functionalization of the Methyl Group: The methyl group at the 7-position can be a site for various transformations, including oxidation to an aldehyde or carboxylic acid, or halogenation to introduce further reactive sites.

Derivatization of the Naphthyridine Core: Exploration of reactions that modify the naphthyridine ring system itself, such as N-oxidation or cycloaddition reactions, could lead to novel heterocyclic systems with unique three-dimensional structures. nih.gov

Deeper Elucidation of In Vitro Biological Mechanisms

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov Derivatives have shown promise as inhibitors of key enzymes implicated in diseases like cancer and neurodegenerative disorders.

Future research should aim for a deeper understanding of the specific biological mechanisms of this compound and its derivatives, including:

Kinase Inhibition: Substituted 1,6-naphthyridines have been identified as potent inhibitors of cyclin-dependent kinase 5 (CDK5) and fibroblast growth factor receptor 4 (FGFR4), both of which are important targets in oncology. nih.govnih.gov Investigating the inhibitory activity of this compound against a panel of kinases is a critical next step.

Anticancer Activity: The cytotoxicity of this compound derivatives should be evaluated against a range of cancer cell lines to identify potential antitumor agents. nih.govnih.gov Mechanistic studies could then unravel the specific pathways through which these compounds induce cell death, such as apoptosis or cell cycle arrest. nih.gov

Neuroprotective Effects: Given the role of CDK5 in neuronal function, exploring the potential of this compound derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's is a promising avenue. nih.gov

Antimicrobial and Antiviral Properties: The broad biological activity of naphthyridines suggests that screening for antimicrobial and antiviral efficacy could uncover new therapeutic applications. nih.gov

Advanced Computational Design and Optimization for Specific Molecular Targets

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. openmedicinalchemistryjournal.com For this compound, these approaches can accelerate the identification of potent and selective inhibitors for specific biological targets.

Future computational efforts should include:

Molecular Docking: Docking studies can predict the binding mode and affinity of this compound derivatives to the active sites of target proteins, such as kinases. This information can guide the design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of novel, unsynthesized derivatives.

Pharmacophore Modeling: This technique can identify the key chemical features required for biological activity, providing a template for the design of new molecules with similar properties.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against various biological targets to identify promising candidates for further experimental investigation.

Integration into Multifunctional Materials and Nanotechnology

The unique electronic and photophysical properties of the naphthyridine core suggest that this compound and its derivatives could find applications beyond medicine, particularly in the realm of materials science and nanotechnology.

Emerging trends in this area include:

Organic Electronics: The planar, electron-deficient nature of the naphthyridine ring system makes it a potential building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The chloro and methyl substituents can be used to tune the electronic properties of the molecule.

Fluorescent Probes: The inherent fluorescence of some naphthyridine derivatives can be exploited to develop sensors for detecting metal ions, anions, or biologically important molecules.

Supramolecular Chemistry: The ability of the naphthyridine nitrogen atoms to coordinate with metal ions can be harnessed to construct complex supramolecular architectures, such as helicates and coordination polymers, with potential applications in catalysis and materials science. acs.org

Nanomaterials: Incorporation of this compound into nanomaterials, such as nanoparticles or metal-organic frameworks (MOFs), could lead to novel materials with enhanced properties for applications in drug delivery, imaging, and catalysis.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-7-methyl-1,6-naphthyridine?

The compound is synthesized via chlorination of 7-methyl-1,6-naphthyridin-5(6H)-one using phosphorus oxychloride (POCl₃) under sealed conditions (130°C, 20 hours, 82% yield) . Alternative methods include bromination with POBr₃ (95°C, 1 hour, 57% yield for brominated analogs), though chlorination is more efficient . Characterization typically involves NMR, HPLC, and mass spectrometry to confirm purity and structure .

Q. How is this compound characterized to confirm structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., methyl group at position 7 and chlorine at position 5) .

- Mass Spectrometry : To confirm molecular ion peaks (e.g., m/z = 194.6 for C₉H₇ClN₂) .

- HPLC : To assess purity (>95% is standard for synthetic intermediates) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during hydrogenolysis of this compound?

Hydrogenolysis of this compound to 7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (Pd/CaCO₃, MeOH, H₂, 95% yield) may show variability due to:

- Catalyst Activity : Pd/CaCO₃ is optimal; alternatives like Pd/C may reduce efficiency .

- Solvent Effects : Methanol enhances hydrogen uptake vs. polar aprotic solvents .

- Side Reactions : Hydrazine derivatives (e.g., 4-hydrazino-7-methyl-1,6-naphthyridine) form under reflux with excess hydrazine (>95% yield) . Triangulate results via GC-MS and kinetic studies to isolate competing pathways .

Q. What methodological strategies resolve regioselectivity challenges in derivatizing this compound?

Regioselectivity in nucleophilic substitution (e.g., methoxylation or phenoxylation) depends on:

- Base Selection : MeONa in methanol yields 5-methoxy-7-methyl-1,6-naphthyridine (80% yield), while bulky bases favor alternative sites .

- Temperature Control : Higher temperatures (>150°C) promote phenoxy substitution (55% yield for 4-phenoxy derivatives) .

- Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient positions (e.g., C-5 vs. C-8) to guide experimental design .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking Studies : Target acetylcholinesterase (AChE) or kinase enzymes using software like AutoDock to simulate binding affinities .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. halogens) with inhibitory activity (e.g., IC₅₀ values for AChE inhibitors) .

- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, polar surface area) to prioritize derivatives for synthesis .

Data Contradiction and Reproducibility

Q. Why do hydrazine reactions with this compound yield divergent products under similar conditions?

Reaction outcomes depend on:

- Stoichiometry : Excess hydrazine (H₂NNH₂·H₂O) favors hydrazine adducts (e.g., 4-hydrazino derivatives, >95% yield), while controlled ratios yield dechlorinated products (e.g., 7-methyl-1,6-naphthyridine, 65% yield) .

- Acid Catalysis : Acetic acid promotes oxidative elimination of hydrazine adducts to restore aromaticity . Validate reproducibility via in situ IR monitoring to track intermediate formation .

Q. How should researchers handle discrepancies in reported catalytic efficiencies for cross-coupling reactions?

For Suzuki-Miyaura couplings (e.g., with aryl boronic acids):

- Catalyst Screening : Compare Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize regioselectivity .

- Solvent Optimization : Dioxane/water mixtures improve yields vs. pure dioxane .

- Error Analysis : Use control experiments (e.g., radical traps) to rule out homolytic pathways .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Q. How can researchers design robust structure-activity relationship (SAR) studies for naphthyridine-based inhibitors?

- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., 5-Br, 7-Et) to map steric/electronic effects .

- Biological Assays : Use standardized enzyme inhibition protocols (e.g., Ellman’s method for AChE) .

- Data Triangulation : Combine crystallography (e.g., X-ray of inhibitor-enzyme complexes) with kinetic data .

Emerging Research Directions

Q. What are understudied applications of this compound in medicinal chemistry?

- Anticancer Agents : Explore kinase inhibition (e.g., JAK2/STAT3 pathways) using methyl-naphthyridine scaffolds .

- Antimicrobials : Screen against Gram-negative pathogens (e.g., E. coli efflux pump mutants) .

- Neuroprotective Agents : Target NMDA receptors or amyloid-beta aggregation .

Q. How can machine learning enhance the design of naphthyridine-based catalysts?

- Dataset Curation : Compile reaction data (e.g., yields, conditions) from literature (e.g., Reaxys, SciFinder) .

- Algorithm Training : Use neural networks to predict optimal conditions for novel substitutions (e.g., C-5 amination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.